Cas no 5255-67-4 (Ethyl pyridin-2-ylcarbamate)

Ethyl pyridin-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- Pyridin-2-ylcarbamic acid ethyl ester
- 2-PYRIDINYL-CARBAMIC ACID ETHYL ESTER
- ethyl N-pyridin-2-ylcarbamate
- Carbamic acid,2-pyridinyl-,ethyl ester
- ethoxy-N-(2-pyridyl)carboxamide
- Ethyl 2-pyridinylcarbamate
- ethyl pyridin-2-ylcarbamate
- ethylpyridin-2-ylcarbamate
- D96330
- Carbamic acid, 2-pyridinyl-, ethyl ester
- Oprea1_495575
- AC-907/25004804
- CS-0088372
- AKOS003239350
- SB54214
- DTXSID20284209
- FT-0613396
- QRKMGCXMJZJTGC-UHFFFAOYSA-N
- 5255-67-4
- ethyl N-(pyridin-2-yl)carbamate
- CHEMBL3235067
- LS-08266
- SCHEMBL6179239
- NSC36241
- BDBM50006542
- NSC-36241
- MFCD00234433
- Ethyl 2-pyridinylcarbamate #
- NSC 36241
- Oprea1_791865
- N-pyridyl-4-ethylurethane
- 2-Pyridinylcarbamicacidethylester
- ALBB-024915
- DB-203528
- STL301494
- Ethyl pyridin-2-ylcarbamate
-
- MDL: MFCD00234433
- インチ: InChI=1S/C8H10N2O2/c1-2-12-8(11)10-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,9,10,11)
- InChIKey: QRKMGCXMJZJTGC-UHFFFAOYSA-N
- ほほえんだ: C(OC(=O)NC1C=CC=CN=1)C
計算された属性
- せいみつぶんしりょう: 166.07400
- どういたいしつりょう: 166.074
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 51.2A^2
- ひょうめんでんか: 0
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: Not available
- ふってん: 228.5±13.0 °C at 760 mmHg
- フラッシュポイント: Not available
- 屈折率: 1.562
- PSA: 51.22000
- LogP: 1.72300
Ethyl pyridin-2-ylcarbamate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
Ethyl pyridin-2-ylcarbamate 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl pyridin-2-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E259035-250mg |
Ethyl pyridin-2-ylcarbamate |
5255-67-4 | 250mg |
$ 185.00 | 2022-06-05 | ||
abcr | AB415127-500 mg |
Ethyl pyridin-2-ylcarbamate |
5255-67-4 | 500MG |
€195.40 | 2023-02-19 | ||
A2B Chem LLC | AG32077-250mg |
Ethyl pyridin-2-ylcarbamate |
5255-67-4 | 98% | 250mg |
$95.00 | 2024-04-19 | |
A2B Chem LLC | AG32077-1g |
Ethyl pyridin-2-ylcarbamate |
5255-67-4 | 98% | 1g |
$97.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1159012-25g |
Ethyl pyridin-2-ylcarbamate |
5255-67-4 | 95+% | 25g |
¥11232.00 | 2024-05-10 | |
1PlusChem | 1P00DKBX-25g |
2-Pyridinylcarbamicacidethylester |
5255-67-4 | 98% | 25g |
$1213.00 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1159012-10g |
Ethyl pyridin-2-ylcarbamate |
5255-67-4 | 95+% | 10g |
¥5184.00 | 2024-05-10 | |
1PlusChem | 1P00DKBX-10g |
2-Pyridinylcarbamicacidethylester |
5255-67-4 | 98% | 10g |
$613.00 | 2025-02-26 | |
abcr | AB415127-1g |
Ethyl pyridin-2-ylcarbamate; . |
5255-67-4 | 1g |
€237.00 | 2025-02-21 | ||
abcr | AB415127-5g |
Ethyl pyridin-2-ylcarbamate; . |
5255-67-4 | 5g |
€637.00 | 2025-02-21 |
Ethyl pyridin-2-ylcarbamate 関連文献
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
Ethyl pyridin-2-ylcarbamateに関する追加情報
Ethyl pyridin-2-ylcarbamate (CAS No. 5255-67-4): A Comprehensive Overview
Ethyl pyridin-2-ylcarbamate, with the chemical formula C9H11NO2 and a CAS number of 5255-67-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a pyridine ring linked to a carbamate group, has garnered considerable attention due to its versatile applications in drug development and synthetic chemistry.
The structural integrity of ethyl pyridin-2-ylcarbamate makes it a valuable intermediate in the synthesis of more complex molecules. The presence of the pyridine moiety enhances its reactivity, allowing for further functionalization through various chemical transformations. This characteristic has positioned it as a key building block in the construction of pharmacophores, particularly in the development of novel therapeutic agents.
In recent years, ethyl pyridin-2-ylcarbamate has been extensively studied for its potential in medicinal chemistry. Its ability to serve as a precursor for more intricate structures has made it indispensable in the synthesis of active pharmaceutical ingredients (APIs). Researchers have leveraged its unique properties to develop compounds with enhanced biological activity and improved pharmacokinetic profiles.
One of the most compelling aspects of ethyl pyridin-2-ylcarbamate is its role in the development of small-molecule inhibitors. These inhibitors are designed to target specific enzymes or receptors involved in various disease pathways. The pyridine ring, in particular, provides a scaffold that can be modified to optimize binding affinity and selectivity. This has led to the discovery of several promising candidates for treating conditions such as cancer, inflammation, and neurodegenerative disorders.
The synthesis of ethyl pyridin-2-ylcarbamate typically involves multi-step reactions that require precise control over reaction conditions. Common methods include condensation reactions between pyridine derivatives and carbamic acid esters. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.
Recent studies have highlighted the utility of ethyl pyridin-2-ylcarbamate in the development of bioactive molecules with therapeutic potential. For instance, researchers have explored its use in creating novel antiviral agents. The structural features of this compound allow it to interact with viral enzymes and proteins, thereby inhibiting replication and spread. Such findings underscore its importance as a scaffold for drug discovery efforts.
In addition to its pharmaceutical applications, ethyl pyridin-2-ylcarbamate has found utility in agrochemical research. Its derivatives have been investigated for their potential as pesticides and herbicides due to their ability to disrupt metabolic pathways in pests. This dual functionality makes it a versatile compound with broad applications across multiple industries.
The chemical properties of ethyl pyridin-2-ylcarbamate also make it an attractive candidate for material science applications. Researchers have explored its use in developing organic semiconductors and conductive polymers. The electron-rich nature of the pyridine ring contributes to its conductivity, making it suitable for use in electronic devices and sensors.
The safety profile of ethyl pyridin-2-ylcarbamate is another critical aspect that has been thoroughly evaluated. Extensive toxicological studies have been conducted to assess its acute and chronic effects on living organisms. These studies have demonstrated that when handled properly, this compound exhibits low toxicity and minimal environmental impact.
The future prospects for ethyl pyridin-2-ylcarbamate are promising, with ongoing research aimed at expanding its applications further. Innovations in synthetic chemistry continue to unlock new possibilities for this compound, paving the way for novel drug candidates and advanced materials. As our understanding of its properties grows, so too does its potential to contribute to scientific and technological advancements.
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